(S)-3-Amino-5-methyl-hexanoic acid
Overview
Description
(S)-3-Amino-5-methyl-hexanoic acid is an organic compound with the molecular formula C7H15NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-5-methyl-hexanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of 3-methyl-hex-2-enoic acid using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high yields and enantiomeric purity.
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts, such as enzymes, to achieve the desired stereochemistry. Enzymatic resolution of racemic mixtures is a common approach, where specific enzymes selectively react with one enantiomer, leaving the other untouched. This method is advantageous due to its high specificity and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-5-methyl-hexanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as acyl chlorides or anhydrides are used for forming amides or esters.
Major Products
Oxidation: Oximes, nitriles.
Reduction: Alcohols.
Substitution: Amides, esters.
Scientific Research Applications
(S)-3-Amino-5-methyl-hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-3-Amino-5-methyl-hexanoic acid involves its interaction with specific molecular targets in the body. It can act as a neurotransmitter or modulator, influencing various signaling pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-3-Amino-5-methyl-hexanoic acid: The enantiomer of (S)-3-Amino-5-methyl-hexanoic acid, with different biological activity.
3-Amino-hexanoic acid: Lacks the methyl group, resulting in different chemical and biological properties.
5-Methyl-hexanoic acid: Lacks the amino group, affecting its reactivity and applications.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct biological activity and reactivity compared to its analogs. Its chiral nature makes it particularly valuable in the synthesis of enantiomerically pure compounds for pharmaceutical applications.
Properties
IUPAC Name |
(3S)-3-amino-5-methylhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)3-6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYMSIKVLAPCAK-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375813 | |
Record name | (S)-3-Amino-5-methyl-hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22818-43-5 | |
Record name | (S)-3-Amino-5-methyl-hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-3-Amino-5-methyl-hexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Amino-5-methylhexanoic acid, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6F7K5U7XB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research article mentions utilizing an Evans enolate based asymmetric alkylation reaction. Why is this method preferred for the synthesis of (S)-Pregabalin?
A1: The synthesis of (S)-Pregabalin requires a high degree of enantioselectivity, meaning we want to preferentially produce the (S)-enantiomer over the (R)-enantiomer. The Evans enolate based asymmetric alkylation reaction [] is a well-established method for achieving this. It utilizes a chiral auxiliary reagent to direct the stereochemistry of the alkylation reaction, leading to a high enantiomeric excess of the desired (S)-Pregabalin. This is crucial because the biological activity of Pregabalin is primarily attributed to the (S)-enantiomer.
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